2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid

Catalog No.
S15874191
CAS No.
M.F
C8H12N2O2S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic...

Product Name

2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid

IUPAC Name

2-amino-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetic acid

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C8H12N2O2S/c1-4(2)7-10-5(3-13-7)6(9)8(11)12/h3-4,6H,9H2,1-2H3,(H,11,12)

InChI Key

LMSUOTUIMWIOTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)C(C(=O)O)N

2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative characterized by the presence of an amino group and a thiazole ring. Its molecular formula is C8H12N2O2SC_8H_{12}N_2O_2S, with a molecular weight of approximately 188.26 g/mol. The compound features a propan-2-yl group (isopropyl) attached to the thiazole ring, which contributes to its unique properties. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

Typical of amino acids and thiazoles:

  • Acid-Base Reactions: The amino group can act as a base, allowing the compound to form salts with acids.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

These reactions are essential for modifying the compound for various applications in drug development and synthesis.

Research indicates that 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid exhibits several biological activities:

  • Antimicrobial Properties: Compounds containing thiazole rings are known for their antimicrobial effects, making this compound potentially useful in developing antibiotics.
  • Antioxidant Activity: Thiazole derivatives have shown promise in scavenging free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Enzyme Inhibition: Some studies suggest that thiazole-based compounds may inhibit specific enzymes, which could be beneficial in treating diseases like cancer or diabetes.

Several synthetic routes have been proposed for the preparation of 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid:

  • Condensation Reactions: The synthesis often begins with the condensation of isopropylthiazole with an appropriate amino acid derivative.
  • Thiazole Formation: A common method involves cyclization reactions that form the thiazole ring from precursors containing sulfur and nitrogen functionalities.
  • Functional Group Modifications: Subsequent steps may involve protecting groups and deprotecting them to yield the final product.

These methods allow for the efficient synthesis of the compound while providing avenues for further functionalization.

The applications of 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid span various fields:

  • Pharmaceuticals: Its potential antimicrobial and antioxidant properties make it a candidate for drug development.
  • Biochemical Research: Used as a biochemical probe to study enzyme activities and metabolic pathways.
  • Agriculture: Potential use as a fungicide or pesticide due to its biological activity against pathogens.

Interaction studies involving 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies may explore its effects on specific receptors involved in disease pathways.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can inform its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid, each exhibiting unique properties and potential applications:

Compound NameStructureKey Features
1,3-ThiazoleBasic structureSimple thiazole without amino acids
Thiamine (Vitamin B1)Contains thiazole ringEssential nutrient with significant biological roles
5-MethylthiazoleMethylated variantUsed in flavoring and as a vitamin precursor
4-Amino-5-methylthiazoleAmino substitutedPotentially active against certain pathogens

The uniqueness of 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid lies in its specific combination of functional groups that confer distinct biological activities while maintaining structural integrity typical of thiazole derivatives.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

200.06194880 g/mol

Monoisotopic Mass

200.06194880 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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